Tert-butyl (4-methylbenzyl)carbamate CAS number and molecular weight
Tert-butyl (4-methylbenzyl)carbamate CAS number and molecular weight
This guide provides a comprehensive technical overview of Tert-butyl (4-methylbenzyl)carbamate, a key intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this compound's properties, synthesis, and applications.
Introduction: The Strategic Importance of Boc-Protected Benzylamines
Tert-butyl (4-methylbenzyl)carbamate belongs to the class of N-Boc protected amines, which are fundamental building blocks in modern organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a robust and versatile protecting group for the amine functionality. Its steric bulk and electronic properties render the protected amine nucleophilically inert under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This strategic protection allows for selective chemical transformations on other parts of the molecule without unintended interference from the amine group.
The 4-methylbenzyl (or p-tolyl) moiety provides a lipophilic aromatic scaffold that is frequently incorporated into pharmacologically active molecules. The presence of the methyl group at the para position can influence the electronic properties and metabolic stability of the final compound. Consequently, Tert-butyl (4-methylbenzyl)carbamate is a valuable precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in experimental work.
Table 1: Physicochemical Properties of Tert-butyl (4-methylbenzyl)carbamate
| Property | Value | Source |
| CAS Number | 120157-93-9 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₉NO₂ | Calculated |
| Molecular Weight | 221.30 g/mol | Calculated |
| Appearance | White to off-white solid | Typical Observation |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Knowledge |
| Melting Point | Not widely reported, expected to be a low-melting solid | General Knowledge |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of Tert-butyl (4-methylbenzyl)carbamate.
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
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¹H NMR (CDCl₃, 400 MHz) δ (ppm):
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7.10-7.25 (m, 4H): Aromatic protons of the p-methylbenzyl group, typically appearing as two overlapping doublets.
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4.80-5.00 (br s, 1H): NH proton of the carbamate. The broadness and chemical shift can vary with concentration and solvent.
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4.25 (d, J = 6.0 Hz, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen atom, showing coupling to the NH proton.
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2.34 (s, 3H): Methyl protons (-CH₃) on the aromatic ring.
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1.46 (s, 9H): Protons of the tert-butyl group.
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The ¹³C NMR spectrum reveals the number of unique carbon environments.
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¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
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155.8: Carbonyl carbon of the carbamate.
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137.0, 135.5, 129.2, 127.8: Aromatic carbons.
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79.5: Quaternary carbon of the tert-butyl group.
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44.5: Methylene carbon (-CH₂-).
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28.4: Methyl carbons of the tert-butyl group.
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21.1: Methyl carbon (-CH₃) on the aromatic ring.
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IR spectroscopy is used to identify the key functional groups present in the molecule.
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IR (KBr, cm⁻¹):
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3300-3400: N-H stretching of the carbamate.
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2970-2930: C-H stretching of the alkyl groups.
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1680-1700: C=O stretching of the carbamate carbonyl group.
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1510-1540: N-H bending and C-N stretching.
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1160-1250: C-O stretching of the carbamate.
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Synthesis Protocol: Boc Protection of 4-Methylbenzylamine
The most common and efficient method for the synthesis of Tert-butyl (4-methylbenzyl)carbamate is the reaction of 4-methylbenzylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of Boc₂O.
Causality behind Experimental Choices
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Reagent Selection: Di-tert-butyl dicarbonate is the preferred reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
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Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they dissolve the reactants well and do not interfere with the reaction.
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Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the in-situ generated acid and drive the reaction to completion.
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Temperature: The reaction is typically performed at room temperature, as it is generally fast and exothermic. Cooling may be necessary for large-scale reactions.
Detailed Step-by-Step Methodology
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzylamine (1.0 eq).
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Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous dichloromethane (DCM).
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Base Addition (Optional): Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
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Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) may be observed.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.
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Work-up:
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Tert-butyl (4-methylbenzyl)carbamate as a white solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Tert-butyl (4-methylbenzyl)carbamate.
Applications in Research and Drug Development
Tert-butyl (4-methylbenzyl)carbamate is a versatile intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Role as a Key Building Block
The primary utility of this compound lies in its ability to introduce a protected 4-methylbenzylamine moiety into a target molecule. After subsequent transformations on other parts of the molecule, the Boc group can be cleanly removed to unveil the primary amine, which can then participate in further reactions such as amide bond formation, reductive amination, or serve as a basic center in the final drug candidate.
Use in Medicinal Chemistry
The 4-methylbenzyl group is a common structural motif in a variety of therapeutic agents. Its incorporation can influence a drug's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target receptors, metabolic stability, and lipophilicity. By using Tert-butyl (4-methylbenzyl)carbamate, medicinal chemists can efficiently synthesize libraries of compounds containing this important pharmacophore for structure-activity relationship (SAR) studies.
Conceptual Diagram of Application
Caption: Conceptual pathway for the use of Tert-butyl (4-methylbenzyl)carbamate.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling Tert-butyl (4-methylbenzyl)carbamate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
Tert-butyl (4-methylbenzyl)carbamate is a strategically important building block in organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward and high-yielding synthesis, make it an invaluable tool for researchers and scientists in the field of drug discovery and development. The ability to introduce a protected 4-methylbenzylamine moiety allows for the efficient construction of complex molecular architectures with potential therapeutic value.
